Albiflorin

Descripción general

Descripción

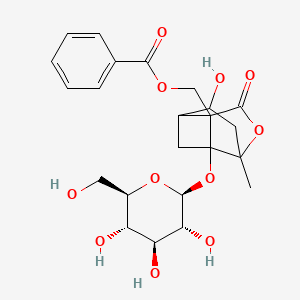

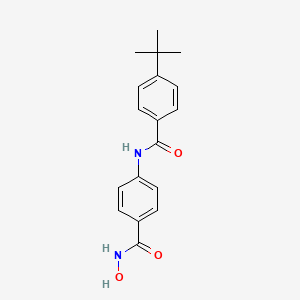

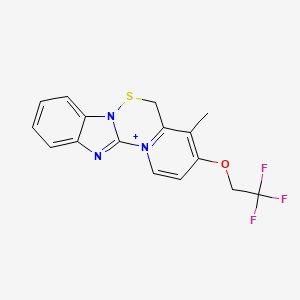

Albiflorin is a natural product isolated from Paeoniae Radix . It is a novel 5-HT and NE reuptake inhibitor with high selectivity . It is a monoterpene glycoside with the formula C23H28O11 . It has a role as a plant metabolite and a neuroprotective agent .

Synthesis Analysis

Albiflorin is a natural product extracted from the roots of Paeoniae Radix . It is one of the five types of monoterpenoids detected in the extracts of peony root samples .Molecular Structure Analysis

The molecular weight of Albiflorin is 480.46 . The molecular formula is C23H28O11 .Chemical Reactions Analysis

In a study, it was found that the apparent volume of distribution (Vz) of Albiflorin increased in cerebral ischemia-reperfusion (CIR) rats versus normal rats . Albiflorin showed smaller area under curve (AUC), longer mean residence time (MRT), larger Vz, and larger clearance (CL) than paeoniflorin both in CIR rats and normal rats .Physical And Chemical Properties Analysis

Albiflorin is a white powder . . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación

Neuroprotection in Spinal Cord Injury

Albiflorin has been found to possess powerful pharmacodynamic properties and exerts protective effects against neuroinflammation . It has been shown to improve motor functional recovery after spinal cord injury in rats. Albiflorin attenuates neuron apoptosis and microglia activation, reduces the production of pro-inflammatory cytokines and iron accumulation, and inhibits spinal cord ferroptosis .

Antidepressant Effects

Albiflorin, along with its isomer Paeoniflorin, has been studied for their antidepressant effects . These compounds have been found to effectively ameliorate a depression-like state in rat models, possibly through the regulation of the neuroendocrine immune system and disrupted metabolic pathways .

Anti-Inflammatory Effects

Albiflorin has been shown to have significant anti-inflammatory effects in various disease models, including respiratory, urinary, gastrointestinal, and rheumatic diseases . It also shows promise in the treatment of metabolic and nutritional diseases, blood disorders, mental illnesses, and pain .

Insulin Signaling

Preliminary studies suggest that Albiflorin may have a role in insulin signaling . However, more research is needed to fully understand this potential application.

Mecanismo De Acción

Target of Action

Albiflorin, a monoterpenoid component found in Paeonia lactiflora Pall, has been identified to target several key proteins in the body. One of the primary targets of Albiflorin is PARP1 . PARP1 is a protein involved in DNA repair and programmed cell death, and its dysregulation is associated with various diseases . Another significant target is LSD1 , which plays a crucial role in neuroinflammation and neuroprotection .

Mode of Action

Albiflorin interacts with its targets to bring about significant changes in cellular functions. It has been found to downregulate LSD1 expression in injured spinal cords and LPS-induced BV-2 cells . Albiflorin also inhibits the activation of PARP1 , thereby suppressing the NF-κB signaling pathway . This inhibition leads to a reduction in inflammation and apoptosis in cells exposed to high glucose levels .

Biochemical Pathways

Albiflorin affects several biochemical pathways. It modulates the P38MAPK/NF-κB signaling pathway , which plays a critical role in inflammation and apoptosis . By inhibiting this pathway, Albiflorin can alleviate inflammation and oxidative stress . Additionally, Albiflorin has been found to regulate metabolic pathways such as the TCA cycle, purine metabolism, and glutamate metabolism .

Pharmacokinetics

Pharmacokinetic studies have revealed that Albiflorin exhibits efficient absorption, distribution, and elimination, indicating favorable bioavailability with minimal toxicity . .

Result of Action

The action of Albiflorin results in several molecular and cellular effects. It has been found to alleviate high glucose-induced viability loss of HUVECs . Albiflorin promotes the proliferation and migration of cells, while inhibiting apoptosis and the release of pro-inflammatory cytokines . In the context of neuroinflammation, Albiflorin reduces microglial activation and ferroptosis, thereby improving functional recovery following spinal cord injury .

Action Environment

The action, efficacy, and stability of Albiflorin can be influenced by various environmental factors. For instance, in a high-glucose environment, Albiflorin can alleviate endothelial apoptosis . .

Safety and Hazards

Direcciones Futuras

Next-generation metabolomics (NGM) has demonstrated great potential in all the stages of pharmaceutical R&D in the last 10 years . Albiflorin is a promising drug candidate with multi-target for depression and is currently under development . Future directions on how to expand the use of NGM for new antidepressant development in the pharmaceutical industry were also discussed .

Propiedades

IUPAC Name |

[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12-,13+,14+,15+,16-,17+,19-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUHMASGPODSIW-ICECTASOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albiflorin | |

CAS RN |

39011-90-0 | |

| Record name | Albiflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39011-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)